molecular formula C7H3F2NO B14049865 2,5-Difluoro-3-hydroxybenzonitrile

2,5-Difluoro-3-hydroxybenzonitrile

Cat. No.: B14049865
M. Wt: 155.10 g/mol
InChI Key: WTYPTGHSSMDHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO and a molecular weight of 155.10 g/mol . It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-hydroxybenzonitrile typically involves the fluorination of 3-hydroxybenzonitrile. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-hydroxybenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-3-hydroxybenzonitrile is unique due to its specific arrangement of fluorine atoms, hydroxyl group, and nitrile group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

2,5-difluoro-3-hydroxybenzonitrile

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2,11H

InChI Key

WTYPTGHSSMDHHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)O)F

Origin of Product

United States

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